molecular formula C16H14O3 B8548780 4-Acetoxy-4'-acetylbiphenyl CAS No. 61538-75-8

4-Acetoxy-4'-acetylbiphenyl

Cat. No. B8548780
M. Wt: 254.28 g/mol
InChI Key: GNHSLRMCJVPUAO-UHFFFAOYSA-N
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Patent
US04670581

Procedure details

10.5 g of 4-hydroxy-4'-acetylbiphenyl (C) obtained in Example 1 was heated together with 20 ml of acetic anhydride in the presence of a small amount of concentrated sulfuric acid. Crude crystals thus obtained were recrystallized from carbon tetrachloride to obtain 12.5 g of 4-acetoxy-4'-acetylbiphenyl (1): ##STR51##
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14](=[O:16])[CH3:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[C:22](OC(=O)C)(=[O:24])[CH3:23]>>[C:22]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14](=[O:16])[CH3:15])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1)(=[O:24])[CH3:23]

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crude crystals thus obtained
CUSTOM
Type
CUSTOM
Details
were recrystallized from carbon tetrachloride

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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